4-Tert-butyl-4'-chlorodiphenylmethane
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Overview
Description
4-Tert-butyl-4’-chlorodiphenylmethane is an organic compound with the molecular formula C17H19Cl. It is characterized by the presence of a tert-butyl group and a chlorine atom attached to a diphenylmethane structure. This compound is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-4’-chlorodiphenylmethane typically involves the reaction of 4-tert-butylbenzyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butylbenzyl chloride acts as the alkylating agent .
Industrial Production Methods
Industrial production of 4-Tert-butyl-4’-chlorodiphenylmethane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-4’-chlorodiphenylmethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: Reduction of the compound can lead to the formation of diphenylmethane derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and thiols for thiolation. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
Substitution: Formation of 4-tert-butyl-4’-hydroxydiphenylmethane, 4-tert-butyl-4’-aminodiphenylmethane, etc.
Oxidation: Formation of 4-tert-butylbenzophenone.
Reduction: Formation of 4-tert-butyl-4’-methyldiphenylmethane.
Scientific Research Applications
4-Tert-butyl-4’-chlorodiphenylmethane is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of organic compounds with biological systems.
Medicine: Potential use in the development of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-4’-chlorodiphenylmethane involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butylbenzyl chloride
- 4-Tert-butylphenol
- 4-Tert-butylbenzophenone
Uniqueness
4-Tert-butyl-4’-chlorodiphenylmethane is unique due to the presence of both a tert-butyl group and a chlorine atom on the diphenylmethane structure. This combination imparts distinct chemical properties, making it valuable in specific synthetic applications .
Properties
CAS No. |
115848-35-6 |
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Molecular Formula |
C17H19Cl |
Molecular Weight |
258.8 g/mol |
IUPAC Name |
1-tert-butyl-4-[(4-chlorophenyl)methyl]benzene |
InChI |
InChI=1S/C17H19Cl/c1-17(2,3)15-8-4-13(5-9-15)12-14-6-10-16(18)11-7-14/h4-11H,12H2,1-3H3 |
InChI Key |
WHCVNWPTCBCRPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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